Technical Guide: 2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1)
Technical Guide: 2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1)
Executive Summary
2-Methoxy-6-(methoxymethyl)pyridine (CAS 2379322-23-1) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[1][2] Structurally, it features a pyridine core functionalized with a methoxy group at the C2 position and a methoxymethyl moiety at the C6 position. This specific substitution pattern imparts unique physicochemical properties, balancing lipophilicity with polar surface area, making it a valuable scaffold for optimizing pharmacokinetic profiles in drug discovery—particularly in the design of kinase inhibitors and GPCR ligands where the "2-methoxypyridine" motif is a privileged substructure.
Part 1: Chemical Identity & Physical Properties[3][4]
This compound serves as a bioisostere for 2,6-disubstituted pyridines, offering a metabolic stability advantage over simple alkyl derivatives due to the ether linkages.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| CAS Number | 2379322-23-1 | |
| IUPAC Name | 2-Methoxy-6-(methoxymethyl)pyridine | |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Colorless to pale yellow liquid | Typical of low-MW alkoxypyridines |
| Boiling Point | ~191.4°C ± 25°C | Predicted @ 760 mmHg |
| Density | 1.05 ± 0.06 g/cm³ | Predicted |
| LogP (Predicted) | ~1.3 - 1.6 | Moderate lipophilicity |
| pKa (Conjugate Acid) | ~3.0 - 3.5 | Less basic than pyridine (pKa 5.[3][4][5][6]2) due to inductive effect of -OMe |
| Solubility | DCM, MeOH, DMSO, Ethyl Acetate | Limited water solubility |
Part 2: Synthesis & Production Protocols
The synthesis of 2-Methoxy-6-(methoxymethyl)pyridine generally proceeds via functionalization of the commercially available precursor 2-methoxy-6-methylpyridine (MMP). The following protocol outlines a scalable, two-step workflow focusing on regioselectivity.
Reaction Scheme Visualization
Figure 1: Two-step synthetic pathway from commercially available starting materials.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Methoxy-6-(bromomethyl)pyridine
Objective: Selective bromination of the benzylic (picolinic) methyl group without brominating the aromatic ring.
-
Reagents: 2-Methoxy-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).
-
Solvent: Anhydrous Carbon Tetrachloride (CCl₄) or Chlorobenzene (PhCl). Note: PhCl is preferred for green chemistry compliance.
-
Procedure:
-
Dissolve starting material in solvent (0.5 M concentration).
-
Add NBS and AIBN under an inert atmosphere (N₂ or Ar).
-
Heat to reflux (80-85°C) for 2–4 hours. Monitor by TLC or LC-MS for consumption of starting material.
-
Critical Control Point: Avoid prolonged heating to prevent dibromination.
-
Cool to 0°C to precipitate succinimide byproduct. Filter and concentrate the filtrate.
-
Purification: Flash chromatography (Hexane/EtOAc) if necessary, though the crude is often pure enough for Step 2.
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Step 2: Methoxylation to Final Product
Objective: Displacement of the bromide by methoxide anion.
-
Reagents: Crude bromide intermediate (from Step 1), Sodium Methoxide (NaOMe, 25-30% solution in MeOH, 1.5 eq).
-
Procedure:
-
Dissolve the bromide intermediate in anhydrous Methanol (MeOH).
-
Add NaOMe solution dropwise at 0°C to control exotherm.
-
Allow to warm to room temperature, then reflux for 3–5 hours.
-
Quench: Cool reaction mixture and quench with saturated NH₄Cl solution.
-
Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Vacuum distillation or column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
-
Part 3: Structural Analysis & Applications in Drug Discovery
This compound is not merely a solvent or reagent; it is a Pharmacophore Scaffold . The specific arrangement of the methoxy and methoxymethyl groups on the pyridine ring offers distinct advantages in Medicinal Chemistry.
Structure-Activity Relationship (SAR) Logic
Figure 2: Functional decomposition of the molecule's role in ligand design.
Key Mechanistic Insights[6]
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Basicity Modulation: The 2-methoxy group exerts an inductive electron-withdrawing effect (-I) that is stronger than its resonance donation (+M) regarding the pyridine nitrogen's basicity. This lowers the pKa (compared to 2-methylpyridine), reducing the likelihood of protonation at physiological pH. This is crucial for drugs requiring passive membrane permeability (which favors neutral species).
-
Metabolic Stability: The methoxymethyl group at position 6 replaces a potential methyl group. While methyl groups are prone to rapid CYP450 oxidation to carboxylic acids, the ether linkage in the methoxymethyl group alters the metabolic soft spot, often extending half-life or shifting the metabolic route to O-demethylation.
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Solubility: The ether oxygen in the side chain acts as a weak hydrogen bond acceptor, improving aqueous solubility compared to a simple ethyl or propyl chain, without introducing a high-polarity donor (like -OH) that might hinder blood-brain barrier penetration.
Predicted Spectral Data (NMR)
For verification of synthesized product:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.55 (t, 1H, J=7.8 Hz, Py-H4)
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δ 6.95 (d, 1H, J=7.5 Hz, Py-H5)
-
δ 6.65 (d, 1H, J=8.0 Hz, Py-H3)
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δ 4.45 (s, 2H, Ar-CH ₂-O-)
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δ 3.95 (s, 3H, Py-O-CH ₃)
-
δ 3.45 (s, 3H, -CH₂-O-CH ₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
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Distinct peaks expected at ~163 ppm (C2-OMe), ~156 ppm (C6), ~73 ppm (benzylic CH₂), ~58 ppm (aliphatic OMe), ~53 ppm (aromatic OMe).
-
Part 4: Safety & Handling
Hazard Classification (GHS):
-
Flammable Liquid (Category 3): Flash point expected < 60°C.[7]
-
Skin/Eye Irritant (Category 2): Standard for alkoxypyridines.
Handling Protocols:
-
Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. Ether linkages can form peroxides upon prolonged exposure to air/light; however, the benzylic-like position makes it less prone to peroxidation than aliphatic ethers, but oxidation to the aldehyde is a risk.
-
Incompatibility: Avoid strong oxidizing agents and strong Lewis acids (which may cleave the ether).
References
-
ChemicalBook. (2024). 2-Methoxy-6-(methoxymethyl)pyridine - CAS 2379322-23-1 Properties and Suppliers.Link
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 2-Methoxy-6-methylpyridine (Structural Analog).Link
- Djerassi, C. et al. (1942). Bromination of Pyridine Derivatives: The Wohl-Ziegler Reaction. Chemical Reviews.
-
Fisher Scientific. (2024). Safety Data Sheet: 2-Methoxy-6-methylpyridine.[7]Link
-
Gros, P., Fort, Y., & Caubère, P. (1997).[8] New synthetic data on 2- and 6-lithiated pyridines.[9] Journal of the Chemical Society, Perkin Transactions 1.[8] (Reference for lithiation/functionalization routes of methoxypyridines).
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